N-(5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-1-((4-methoxyphenyl)sulfonyl)piperidine-4-carboxamide
Description
This compound is a synthetic small molecule featuring a 1,3,4-oxadiazole core substituted at the 5-position with a 3,4-dimethylphenyl group. The oxadiazole ring is linked to a piperidine-4-carboxamide moiety, which is further modified by a 4-methoxyphenylsulfonyl group at the piperidine nitrogen.
Properties
IUPAC Name |
N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-1-(4-methoxyphenyl)sulfonylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O5S/c1-15-4-5-18(14-16(15)2)22-25-26-23(32-22)24-21(28)17-10-12-27(13-11-17)33(29,30)20-8-6-19(31-3)7-9-20/h4-9,14,17H,10-13H2,1-3H3,(H,24,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVUYOTWEJCBSCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN=C(O2)NC(=O)C3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-1-((4-methoxyphenyl)sulfonyl)piperidine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 444.52 g/mol. The structure features a piperidine core, an oxadiazole ring, and a sulfonamide group, which are known to contribute to various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C23H24N4O4S |
| Molecular Weight | 444.52 g/mol |
| CAS Number | 126006-86-8 |
| IUPAC Name | This compound |
Anticancer Activity
Recent studies have shown that compounds containing the oxadiazole moiety exhibit promising anticancer properties. For instance, derivatives similar to the compound have demonstrated significant cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxicity Against Cancer Cell Lines
- Cell Lines Tested: MCF-7 (breast cancer), HeLa (cervical cancer), and PANC-1 (pancreatic cancer).
- Findings: The compound exhibited IC50 values in the micromolar range against MCF-7 cells, indicating potent anticancer activity. Specifically, the IC50 was reported at 0.65 µM for one derivative tested against MCF-7 cells .
The mechanism through which this compound exerts its anticancer effects is believed to involve the induction of apoptosis and cell cycle arrest. Flow cytometry analyses have shown that these compounds can induce apoptosis in a dose-dependent manner by increasing the expression of pro-apoptotic proteins such as p53 and activating caspase pathways .
Antimicrobial Activity
In addition to anticancer properties, compounds with similar structures have also been evaluated for their antimicrobial activities. The synthesized oxadiazole derivatives have shown moderate to strong antibacterial activity against pathogens such as Salmonella typhi and Bacillus subtilis.
Table 2: Antimicrobial Activity
| Compound | Bacterial Strain | Activity Level |
|---|---|---|
| Oxadiazole Derivative A | Salmonella typhi | Moderate |
| Oxadiazole Derivative B | Bacillus subtilis | Strong |
| Oxadiazole Derivative C | Escherichia coli | Weak |
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications in its chemical structure. Studies suggest that:
- Substituents on the oxadiazole ring can enhance anticancer activity.
- Sulfonamide groups contribute to increased binding affinity with target proteins.
Comparison with Similar Compounds
Structural Analogues of 1,3,4-Oxadiazole Derivatives
The 1,3,4-oxadiazole scaffold is well-documented for its pharmacological and agrochemical properties. Below is a comparative analysis of structurally related compounds:
Key Observations :
- The 4-methoxyphenylsulfonyl group distinguishes the target compound from 6a , which lacks a methoxy modification. This group could modulate metabolic stability and target binding.
Bioactivity Comparisons
2.2.1 Plant Growth Regulation
Compounds like 1-(pyridine-4′-carbonyl)-4-arylthiosemicarbazides and their heterocyclic derivatives (e.g., 1,3,4-thiadiazoles) exhibit plant growth-promoting activity at low concentrations, enhancing wheat and cucumber growth . In contrast, N-5-tetrazolyl-N′-aroylurea derivatives (e.g., 2h, 2j) demonstrate potent auxin- and cytokinin-like activities, promoting cell division and elongation . The target compound’s lack of a tetrazole or thiosemicarbazide moiety suggests divergent applications, possibly in antimicrobial or neurological contexts.
2.2.2 Antibacterial Activity
The sulfonyl-piperidine derivative 6a exhibited moderate antibacterial effects, with MIC values of 32–64 µg/mL against Gram-positive and Gram-negative strains.
Q & A
Q. What are the recommended synthetic pathways for this compound, and what critical parameters influence yield and purity?
The synthesis involves multi-step reactions, including cyclization to form the oxadiazole ring and sulfonylation. Key parameters include:
- Solvents : Ethanol or dimethylformamide (DMF) for solubility and reaction efficiency .
- Catalysts : Triethylamine or sodium ethoxide to promote cyclization and coupling reactions .
- Temperature : Controlled between 60–80°C to minimize side reactions .
- Monitoring : Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) for real-time progress tracking . Example protocol: Oxadiazole formation via dehydrating agents (e.g., POCl₃), followed by sulfonylation using 4-methoxyphenylsulfonyl chloride under basic conditions .
Q. Which analytical techniques are most effective for characterizing this compound and verifying its structural integrity?
A combination of spectroscopic and chromatographic methods is essential:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and piperidine/oxadiazole ring integrity .
- Mass Spectrometry (MS) : Determines molecular weight and fragmentation patterns .
- HPLC : Assesses purity (>95% typically required for biological assays) .
- X-ray Crystallography (if crystals are obtainable): Provides absolute stereochemical configuration .
Q. What key structural features influence the compound's reactivity and interaction with biological targets?
Critical functional groups include:
- 1,3,4-Oxadiazole ring : Enhances metabolic stability and participates in π-π stacking with target proteins .
- Sulfonyl group : Increases hydrophilicity and potential hydrogen bonding with enzymes .
- 3,4-Dimethylphenyl substituent : Modulates lipophilicity and steric effects, impacting membrane permeability . Reactivity can be tailored by modifying these groups while preserving the core scaffold .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data between this compound and its structural analogs?
Contradictions often arise from variations in assay conditions or structural nuances. Methodological approaches include:
- Standardized Bioassays : Re-evaluate activity under uniform conditions (e.g., cell line, incubation time) .
- Structure-Activity Relationship (SAR) Analysis : Compare analogs (see Table 1) to isolate functional group contributions .
- Target Engagement Studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities directly .
Table 1: Comparative Bioactivity of Structural Analogs
| Compound | Key Structural Difference | Reported Activity |
|---|---|---|
| Target Compound | 3,4-Dimethylphenyl group | Anticancer (IC₅₀: 12 µM) |
| Analog A () | Thienopyrimidine core | Antiviral (IC₅₀: 8 µM) |
| Analog B () | Simplified oxadiazole | Antifungal (IC₅₀: 25 µM) |
Q. What strategies are recommended for optimizing the pharmacokinetic (PK) properties of this compound while maintaining bioactivity?
- Prodrug Design : Introduce hydrolyzable groups (e.g., esters) to enhance oral bioavailability .
- Metabolic Stability Assays : Use liver microsomes or cytochrome P450 enzymes to identify metabolic hotspots .
- LogP Adjustment : Modify the 4-methoxyphenyl group to balance lipophilicity (e.g., replace methoxy with polar substituents) .
Q. How can computational chemistry predict interactions between this compound and biological targets?
- Molecular Docking : Screen against target proteins (e.g., kinases) using AutoDock Vina to identify binding poses .
- Molecular Dynamics (MD) Simulations : Simulate ligand-protein stability over 100 ns to validate docking results .
- QSAR Modeling : Corrogate structural descriptors (e.g., topological polar surface area) with activity data .
Q. How should researchers address discrepancies in spectral data (e.g., NMR shifts) during characterization?
- Multi-Technique Validation : Cross-validate NMR assignments with 2D experiments (COSY, HSQC) and compare with literature data for analogous compounds .
- Dynamic Proton Exchange : Test variable temperature NMR to resolve overlapping peaks in the piperidine region .
Q. What experimental designs are optimal for elucidating the compound's mechanism of action in complex biological systems?
- Transcriptomic Profiling : RNA sequencing to identify differentially expressed genes post-treatment .
- Chemical Proteomics : Use biotinylated derivatives to pull down interacting proteins from cell lysates .
- In Vivo Imaging : Radiolabel the compound (e.g., with ¹⁸F) for PET imaging to track biodistribution .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
